molecular formula C17H10ClN5O3 B1437424 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1348555-04-3

2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B1437424
CAS No.: 1348555-04-3
M. Wt: 367.7 g/mol
InChI Key: QYVXKBJZGCPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine-5-carbonitrile class, characterized by a pyrimidine core with substitutions at positions 2, 4, and 5. Key structural features include:

  • Position 2: A 4-chlorophenylamino group (–NH–C₆H₄Cl), enabling hydrogen bonding and π-π interactions.
  • Position 4: A 4-nitrophenyl group (–C₆H₄NO₂), contributing strong electron-withdrawing effects.
  • Position 6: A ketone (–O) group, stabilizing the dihydropyrimidine ring .

Its molecular formula is C₁₇H₁₁ClN₆O₃, with a molecular weight of 382.77 g/mol .

Properties

IUPAC Name

2-(4-chloroanilino)-4-(4-nitrophenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-3-5-12(6-4-11)20-17-21-15(14(9-19)16(24)22-17)10-1-7-13(8-2-10)23(25)26/h1-8H,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXKBJZGCPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From Ethyl Cyanoacetate

One of the most common and efficient methods involves the cyclocondensation of ethyl cyanoacetate, thiourea or guanidine, and substituted aromatic aldehydes.

  • Procedure: Ethyl cyanoacetate reacts with guanidine nitrate and 4-nitrobenzaldehyde in ethanol under basic conditions (e.g., sodium hydroxide or piperidine) with heating or microwave irradiation.
  • Catalysts: Potassium carbonate, sodium ethoxide, piperidine, or sodium hydroxide.
  • Conditions: Reflux for 4-12 hours or microwave irradiation for 5-12 minutes.
  • Yields: Typically range from 55% to 90%, with microwave-assisted methods providing higher yields and shorter reaction times.
  • Example: Majee et al. reported microwave-assisted synthesis of pyrimidine-5-carbonitriles with yields up to 84% using ethanolic sodium hydroxide as catalyst.

From Malononitrile

Malononitrile serves as a versatile cyano-containing building block for pyrimidine-5-carbonitriles.

  • Procedure: One-pot reaction of malononitrile, thiourea or guanidine hydrochloride, and 4-nitrobenzaldehyde.
  • Catalysts: Sodium ethoxide, ammonium chloride, or nanocomposite catalysts like TiO2/SiO2.
  • Conditions: Solvent-free ball-mill grinding, reflux in ethanol, or microwave irradiation.
  • Yields: High yields up to 94% have been reported under catalyzed conditions.
  • Example: Aher et al. synthesized pyrimidine-5-carbonitriles using malononitrile, urea, and aldehydes with ammonium chloride catalyst at reflux for 4 hours.

From α-Cyano Ketones

This method involves the condensation of α-cyano ketones (e.g., benzoyl acetonitrile), guanidine, and aromatic aldehydes.

  • Procedure: Reaction in DMF with sodium carbonate at elevated temperatures (120 °C) or microwave irradiation.
  • Catalysts: Sodium carbonate or pyridine.
  • Yields: Variable, ranging from 34% to 86% depending on conditions.
  • Example: Val et al. demonstrated microwave-assisted synthesis of 2-amino-4,6-diphenylpyrimidine-5-carbonitriles with moderate to good yields.

From Cyanoamide

Less common but notable is the solvent-free synthesis from cyanoamide and substituted malononitriles.

  • Procedure: Reaction of cyanamide with substituted malononitriles in the presence of sodium methoxide under reflux.
  • Yields: Moderate, around 49%.
  • Example: Al-Ghulikah et al. synthesized pyrimidine-5-carbonitriles using this method.

Representative Reaction Scheme for the Title Compound

A plausible synthetic route for 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves:

  • Step 1: Condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate and 4-chloroaniline (or guanidine derivative) in ethanol.
  • Step 2: Cyclization under basic conditions (e.g., sodium ethoxide or potassium carbonate) with heating or microwave irradiation.
  • Step 3: Isolation and purification of the dihydropyrimidine-5-carbonitrile product.

Comparative Data Table of Preparation Methods

Starting Material Catalyst/Base Conditions Yield (%) Advantages References
Ethyl cyanoacetate Sodium hydroxide, piperidine, K2CO3 Reflux 4-12 h or microwave 5-12 min 55 - 90 High yield, short reaction time (microwave)
Malononitrile NH4Cl, NaOEt, TiO2/SiO2 nanocomposite Reflux or solvent-free ball-mill Up to 94 Eco-friendly, catalyst-free options
α-Cyano ketone Sodium carbonate, pyridine 120 °C for 30-60 min or microwave 34 - 86 Moderate yields, microwave improves efficiency
Cyanoamide Sodium methoxide Reflux 4 h ~49 Solvent-free, simple procedure

Research Findings and Notes

  • Microwave-assisted synthesis is frequently preferred for pyrimidine-5-carbonitriles due to enhanced yields and reduced reaction times.
  • Base catalysis is critical for the cyclization step, with sodium ethoxide and potassium carbonate being common choices.
  • The use of substituted aromatic aldehydes, such as 4-nitrobenzaldehyde, allows for the introduction of electron-withdrawing groups that can influence biological activity.
  • Solvent-free and green chemistry approaches (e.g., ball-milling) have been developed to improve sustainability.
  • The presence of the 4-chlorophenylamino group is typically introduced via the amine component (e.g., 4-chloroaniline or 4-chlorobenzimidamide) during the condensation step.
  • Purification is generally achieved by recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Biological Activity

The compound 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 1348555-04-3) is a member of the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H10ClN5O3C_{17}H_{10}ClN_{5}O_{3} with a molecular weight of approximately 367.7 g/mol. The structure features a chlorophenyl group and a nitrophenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H10ClN5O3C_{17}H_{10}ClN_{5}O_{3}
Molecular Weight367.7 g/mol
CAS Number1348555-04-3

Antibacterial Activity

The antibacterial properties of compounds within this chemical class have been documented extensively. Compounds similar to This compound have shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanisms often involve:

  • Inhibition of bacterial enzymes.
  • Disruption of bacterial cell wall synthesis.

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. Research indicates that derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation and has implications in neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Study : A recent investigation into structurally related compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antibacterial Research : A study evaluating various dihydropyrimidine derivatives found that some exhibited remarkable antibacterial activity against resistant strains, showcasing their potential in treating infections where traditional antibiotics fail .
  • Enzyme Inhibition Analysis : Another study highlighted the ability of these compounds to inhibit urease and AChE, suggesting their utility in treating conditions like peptic ulcers and Alzheimer's disease .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for several pharmacological activities:

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. The presence of nitrophenyl and chlorophenyl groups enhances the compound's ability to inhibit tumor growth. A study demonstrated that similar compounds showed pro-apoptotic effects in cancer cell lines, suggesting that this compound may also induce apoptosis in malignant cells .

Antimicrobial Properties

The antibacterial and antifungal activities of pyrimidine derivatives have been well-documented. The specific structure of this compound allows it to interact with microbial enzymes, potentially inhibiting their growth. In vitro studies have shown promising results against various bacterial strains .

Enzyme Inhibition

Compounds with similar structures have been reported to inhibit enzymes such as monoamine oxidase (MAO), which is relevant in treating depression and anxiety disorders. The inhibition of MAO can lead to increased levels of neurotransmitters, providing a therapeutic effect .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published in European Journal of Medicinal Chemistry, a series of dihydropyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that compounds with nitro substitutions showed enhanced cytotoxicity compared to their non-nitro counterparts .

Case Study 2: Antimicrobial Screening
A comprehensive screening was conducted on several pyrimidine derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Structural Modifications at Position 2

Position 2 substitutions significantly influence bioactivity and physicochemical properties.

Compound Name (Position 2 Substituent) Position 4 Substituent Key Properties Biological Activity
Target Compound (4-Chlorophenylamino) 4-Nitrophenyl MW: 382.77 g/mol Potential antiviral/antibacterial (inferred)
4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Benzylthio–S–) 4-Chlorophenyl IC₅₀: 6.1 µM (SARS-CoV 3CLpro inhibition) Antiviral
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Methylthio–S–) 4-Methoxyphenyl MP: 300°C; C: 57.13%, H: 4.06% (calc.) Not reported
2-[(2-Ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate (Ethoxyethyl–S–) Phenyl Crystallizes in centrosymmetric space groups; L-shaped conformation Structural studies only

Key Observations :

  • Sulfanyl (–S–) derivatives (e.g., benzylthio, methylthio) exhibit antiviral activity (SARS-CoV protease inhibition) and varied melting points .
  • Amino (–NH–) substitution (target compound) may enhance hydrogen-bonding capacity, though direct activity data are lacking.

Substituent Effects at Position 4

The nature of the aryl group at position 4 modulates electronic and steric properties.

Compound Name (Position 4 Substituent) Position 2 Substituent Key Properties Biological Activity
Target Compound (4-Nitrophenyl) 4-Chlorophenylamino Strong electron-withdrawing nitro group Inferred enzyme inhibition
4-(3-Fluoro-4-methoxyphenyl) analog (4-Chlorophenylamino) 4-Chlorophenylamino MW: 370.8 g/mol; MP: Not reported Discontinued (commercial)
4-(3,4-Dimethylphenyl) analog (Benzylthio–S–) Benzylthio–S– MP: 186–188°C; HRMS: C₂₀H₁₉N₃OS Not reported
4-(p-Tolyl) analog (Chromenone-linked) Chromenone-linked EC₅₀: 15.5 µg/mL (Xanthomonas axonopodis) Antibacterial

Key Observations :

  • Methoxy and methyl groups (e.g., 3,4-dimethylphenyl) improve lipophilicity but may reduce polarity .

Structural and Crystallographic Insights

  • Crystal Packing : Sulfanyl derivatives (e.g., 4-ethyl-2-[(4-nitrobenzyl)sulfanyl]) adopt L-shaped conformations in centrosymmetric space groups, influenced by bulky substituents .
  • Hydrogen Bonding: Amino groups (target compound) may form stronger intermolecular bonds compared to sulfanyl or ethoxyethyl groups.

Q & A

What are the common synthetic routes for preparing 2-[(4-chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile?

Level : Basic
Methodological Answer :
The compound is synthesized via multistep reactions starting from substituted pyrimidine precursors. A typical route involves:

Acetylation : Reacting 2-amino-pyrimidine derivatives with acetic anhydride to form acetamide intermediates.

Formylation : Using Vilsmeier-Haack reagent (POCl₃/DMF) to introduce β-chloroenaldehyde groups.

Nucleophilic Substitution : Reacting intermediates with primary amines (e.g., 4-chloroaniline) or heterocyclic amines to form Schiff bases or fused heterocycles .
Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Monitor reactions via TLC and purify intermediates via column chromatography.

Which spectroscopic techniques are most effective for characterizing this compound?

Level : Basic
Methodological Answer :

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen/carbon environments. For example, the 4-nitrophenyl group shows distinct aromatic proton signals (δ 8.1–8.3 ppm) and nitro-group deshielding effects .

HRMS : Validate molecular weight and fragmentation patterns. Ensure calculated and observed m/z values align within ±5 ppm .

IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

How can computational methods improve reaction design for this compound?

Level : Advanced
Methodological Answer :

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways.

Data-Driven Optimization : Apply ICReDD’s approach () to integrate computational predictions with high-throughput experimental screening. For example:

  • Use machine learning to predict optimal solvents or catalysts.
  • Validate computational models with experimental yields and purity data.

Transition State Analysis : Identify steric or electronic barriers in key steps (e.g., cyclization) to guide synthetic modifications .

How can crystallographic data resolve contradictions in spectroscopic characterization?

Level : Advanced
Methodological Answer :

Single-Crystal X-ray Diffraction : Determine absolute configuration and bond lengths/angles. For example, crystallography can clarify ambiguous NOE correlations in NMR or confirm dihedral angles between aromatic rings .

Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian) based on crystallographic coordinates to identify outliers.

Hydrogen Bond Analysis : Use crystallography to detect intramolecular interactions (e.g., N–H⋯O) that influence reactivity or stability .

What experimental strategies are used to evaluate the biological activity of this compound?

Level : Advanced
Methodological Answer :

Enzyme Inhibition Assays : Test against target enzymes (e.g., SARS-CoV-3CL protease) using fluorogenic substrates. For example:

  • Measure IC₅₀ values via dose-response curves (e.g., IC₅₀ = 6.1 μM in ).
  • Validate selectivity using related proteases.

Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure non-toxicity at bioactive concentrations .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro to methoxy groups) and correlate changes with activity trends .

How can statistical experimental design optimize the synthesis of this compound?

Level : Advanced
Methodological Answer :

Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, stoichiometry). For example:

  • Apply a 2³ factorial design to optimize cyclization step yields .

Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate).

Robustness Testing : Introduce controlled perturbations (e.g., ±5% reagent variation) to assess process stability .

What are the challenges in synthesizing nitrogen-containing heterocycles from this compound?

Level : Advanced
Methodological Answer :

Regioselectivity : Control the site of nucleophilic attack (e.g., using steric directing groups or Lewis acid catalysts).

Side Reactions : Mitigate hydrolysis of the nitrile group (C≡N) under acidic/basic conditions by optimizing pH.

Heterocycle Fusion : Use bifunctional nucleophiles (e.g., hydrazines or ethylenediamine) to construct pyrazole or pyrido[2,3-d]pyrimidine derivatives. Monitor intermediates via LC-MS .

How does substituent variation impact the compound’s physicochemical properties?

Level : Advanced
Methodological Answer :

Electronic Effects : Nitro groups increase electron-withdrawing effects, altering solubility and reactivity. Replace with methoxy groups to enhance lipophilicity .

Thermal Stability : Use differential scanning calorimetry (DSC) to correlate substituents (e.g., chloro vs. methoxy) with melting points .

Solubility Profiling : Test in DMSO, water, and ethanol to guide formulation studies for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.